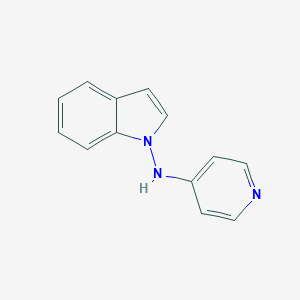

N-(4-pyridinyl)-1H-indol-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-pyridin-4-ylindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c1-2-4-13-11(3-1)7-10-16(13)15-12-5-8-14-9-6-12/h1-10H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXZWVUZIPQSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2NC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152360 | |

| Record name | N-(4-pyridinyl)-1H-indol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119257-33-9 | |

| Record name | N-(4-pyridinyl)-1H-indol-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119257339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-pyridinyl)-1H-indol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for N 4 Pyridinyl 1h Indol 1 Amine and Its Analogs

Development of Core Scaffold Synthesis Methodologies for N-Pyridinyl-1H-indol-1-amines

The fundamental construction of the N-pyridinyl-1H-indol-1-amine core relies on the formation of a crucial nitrogen-nitrogen bond between the indole (B1671886) and pyridine (B92270) rings. A prevalent method for achieving this is through nucleophilic aromatic substitution (SNAr) reactions. One documented synthesis involves the reaction of 1H-indol-1-amine with an activated pyridine derivative, such as 3-fluoro-4-nitro-pyridine-N-oxide. In this procedure, the amine group of 1H-indol-1-amine acts as a nucleophile, displacing the fluorine atom on the pyridine ring. The reaction, when conducted in refluxing ethanol, yields N-(4-nitro-3-pyridinyl)-1H-indol-1-amine N1-oxide prepchem.com.

Another key approach involves variations of the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an amine. wikipedia.orgwikipedia.orgdbpedia.org While traditional Ullmann conditions often require high temperatures and stoichiometric copper, modern iterations have improved the process by using soluble copper catalysts with specific ligands. wikipedia.orgnih.gov These reactions are fundamental for creating the N-aryl bond central to the target scaffold. For instance, the coupling of an appropriate halo-pyridine with 1-aminoindole (B1208307) in the presence of a copper catalyst can form the desired N-N linkage. wikipedia.orgmdpi.com

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a powerful and versatile alternative for C-N bond formation. wikipedia.orglibretexts.org This reaction class has largely superseded harsher traditional methods due to its broad substrate scope and milder reaction conditions. wikipedia.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-arylated product. wikipedia.orglibretexts.org The development of specialized phosphine (B1218219) ligands, such as sterically hindered and bidentate ligands like BINAP and DDPF, has been crucial in expanding the reaction's applicability to a wide range of amines and aryl halides. wikipedia.org These methods are highly relevant for the synthesis of the N-(4-pyridinyl)-1H-indol-1-amine core by coupling a 4-halopyridine with 1-aminoindole.

A series of N-(4-pyridinyl)-1H-indol-1-amines were synthesized for evaluation as potential therapeutic agents, with N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) being a key analog. nih.gov Further synthetic procedures have been documented for related structures, such as the debenzylation of 1-(methyl-4-pyridinylamino)-5-phenylmethoxy-1H-indole using palladium on charcoal to produce 1-(methyl-4-pyridinylamino)-1H-indol-5-ol. prepchem.com

Regioselective Functionalization and Derivatization Approaches for Indole and Pyridine Moieties

Once the core this compound scaffold is assembled, subsequent functionalization of either the indole or pyridine ring is often necessary to modulate its properties. Achieving regioselectivity in these modifications presents a significant synthetic challenge due to the multiple reactive sites on both heterocycles. nih.gov

Indole Moiety Functionalization: The indole ring possesses several C-H bonds that can be functionalized. nih.gov While the C2 and C3 positions of the pyrrole (B145914) ring are most commonly targeted, selective functionalization of the benzene (B151609) portion (C4, C5, C6, C7) is more difficult due to the similar reactivity of these positions. nih.govnih.gov Transition-metal-catalyzed C-H activation has become a primary strategy for the direct and regioselective introduction of functional groups, offering an atom-economical alternative to traditional cross-coupling reactions. nih.govbohrium.comresearchgate.net

C4-Arylation: Directing groups are often crucial for achieving regioselectivity. For example, palladium-catalyzed C4-arylation has been accomplished using glycine (B1666218) as a transient directing group. nih.gov

C2-Arylation: The oxidative coupling of indoles with arenes, influenced by the acidity of the medium, provides a direct route to 2-arylindoles. acs.org

General Functionalization: A variety of metal catalysts, including palladium, rhodium, ruthenium, and copper, have been employed to install diverse substituents onto the indole core. nih.govbohrium.com

Pyridine Moiety Functionalization: The pyridine ring is electronically deficient, which makes direct C-H functionalization challenging. nih.gov Strategies often involve altering the electronic properties of the ring.

meta-Selective Functionalization (C3/C5): This is particularly difficult to achieve directly. One approach involves dearomatization of the pyridine ring, followed by functionalization and subsequent rearomatization. nih.gov Another strategy uses classic Zincke imine intermediates, formed by reacting pyridine with 2,4-dinitrochlorobenzene, to enable selective C3-thiolation, selenylation, and fluorination under mild conditions. nih.gov

ortho-Selective Functionalization (C2/C6): The addition of Grignard reagents to pyridine N-oxides typically leads to functionalization at the C2 position. organic-chemistry.org A recently developed method allows for the annulation of a five-membered ring onto simple pyridine starting materials by reacting O-vinylhydroxylamines with aza-arene N-oxides, which proceeds with high regioselectivity for the 2-position of the pyridine ring. acs.orgacs.org

para-Selective Functionalization (C4): Direct C4-alkylation of pyridines has been achieved using mechanochemically activated magnesium(0) with alkyl halides, showing excellent regioselectivity. organic-chemistry.org

A documented derivatization of an analog involves reacting 1-(propyl-4-pyridinylamino)-1H-indol-5-ol with benzyl (B1604629) isocyanate in the presence of potassium carbonate to yield the corresponding phenylmethylcarbamate at the 5-position of the indole ring. prepchem.com

Catalytic Transformations in N-Amino Azaheterocycle Synthesis Relevant to the Indole-Pyridinyl Amine Core

Catalysis is a powerful tool for the efficient synthesis of complex nitrogen-containing heterocycles. Several catalytic transformations are particularly relevant to the construction of the this compound core and its analogs.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are paramount for forming the C-N bond between the pyridine and the exocyclic amine of the 1-aminoindole. wikipedia.orgsnnu.edu.cn The efficacy of these reactions depends heavily on the choice of ligand, with various generations of phosphine ligands developed to improve reaction scope and conditions. wikipedia.org The mechanism generally proceeds via a Pd(0)/Pd(II) catalytic cycle. libretexts.org PEPPSI-IPr, a specific Pd-catalyst, has been used effectively in chemo-selective Buchwald-Hartwig cross-coupling reactions to create N-protected amino esters. rsc.org

Copper-catalyzed Ullmann-type reactions also provide a classic and still relevant method for N-arylation. wikipedia.orgnih.gov Innovations in this area include the development of new ligand systems, such as acylhydrazines, that allow the coupling of aryl bromides with N-heterocycles under milder conditions than traditionally required. nih.gov

Furthermore, direct C-H amination offers a streamlined approach to forming C-N bonds. A dual catalytic system using a Cu(II) Lewis acid and an organic hydrogen atom transfer (HAT) catalyst has been developed for the site-selective sp3 C-H amination of azaheterocycles. rsc.orgnih.gov This radical-mediated strategy is highly selective for the benzylic position of a broad range of azaheterocycles. nih.gov While this specific method targets sp3 C-H bonds, the underlying principles of catalytic C-H functionalization are broadly applicable to the synthesis of complex heterocycles. youtube.com

The table below summarizes key catalytic systems relevant to the synthesis of the indole-pyridinyl amine core.

| Catalytic System | Reaction Type | Key Features | Reference(s) |

| Palladium / Phosphine Ligands | Buchwald-Hartwig Amination | Mild conditions, broad substrate scope for C-N coupling. | wikipedia.org, libretexts.org |

| Copper(I) Iodide / Ligands | Ullmann Condensation | N-arylation of heterocycles; ligand development has improved conditions. | wikipedia.org, nih.gov |

| Cu(II) / Organic HAT Catalyst | Radical C-H Amination | Site-selective amination of sp3 C-H bonds adjacent to N-heterocycles. | rsc.org, nih.gov |

| PEPPSI-IPr Pd-catalyst | Buchwald-Hartwig Coupling | Chemo-selective synthesis of N-protected amino esters. | rsc.org |

Multi-Component Reactions for Structural Diversity in Indole-Pyridine Hybrids

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules from simple precursors. researchgate.netnih.gov

Several MCRs have been employed to create indole-pyridine hybrids. A one-pot, three-component reaction of an indole, an aldehyde, and malononitrile, using polyethylene (B3416737) glycol (PEG-200) as a solvent, can afford 3-indole derivatives. nih.gov Another established MCR involves the reaction of 3-acetylindole, an aromatic aldehyde, ethyl cyanoacetate, and ammonium (B1175870) acetate, catalyzed by piperidine (B6355638), to produce 6-indolylpyridine-3-carbonitrile derivatives. nih.govtandfonline.com

The synthesis of functionalized indole-3-yl pyridines has also been achieved through a one-pot condensation of cyanoacetylindoles, 3-formylchromones, and ammonium acetate, mediated by stannous chloride. nih.gov Furthermore, a sequential reaction starting with indole-3-carbaldehyde and cyanothioacetamide can lead to potassium 6-amino-4-(1H-indol-3-yl)-3,5-dicyanopyridine-2-thiolate, a versatile intermediate for further derivatization. researchgate.net

These MCR approaches provide powerful tools for creating diverse libraries of indole-pyridine hybrids, which can be invaluable for screening and developing new chemical entities, although they may not directly produce the this compound scaffold itself. Instead, they typically generate C-C or C-N bonds that link the indole and pyridine rings at different positions, such as in 3-(pyridin-4-yl)-1H-indole derivatives. researchgate.net The development of MCRs for indole synthesis is a demanding but rewarding area of research. nih.gov

The table below provides examples of multi-component reactions used to generate indole-pyridine hybrids.

| Reactants | Catalyst/Mediator | Product Type | Reference(s) |

| Indole, Aldehyde, Malononitrile | Polyethylene glycol (PEG-200) | 3-Indole derivatives | nih.gov |

| 3-Acetylindole, Aldehyde, Ethyl cyanoacetate, Ammonium acetate | Piperidine | 6-Indolylpyridine-3-carbonitriles | nih.gov, tandfonline.com |

| Cyanoacetylindoles, 3-Formylchromones, Ammonium acetate | Stannous chloride | Functionalized Indole-3-yl pyridines | nih.gov |

| Indole-3-carbaldehyde, Cyanothioacetamide, KOH | Potassium Hydroxide | Potassium 6-amino-4-(1H-indol-3-yl)-3,5-dicyanopyridine-2-thiolate | researchgate.net |

Structure Activity Relationship Sar Investigations of N 4 Pyridinyl 1h Indol 1 Amine Derivatives

Systematic Exploration of Substituent Effects on the Indole (B1671886) Nucleus in N-(4-pyridinyl)-1H-indol-1-amines

The indole nucleus of N-(4-pyridinyl)-1H-indol-1-amines serves as a critical component of the pharmacophore, and its substitution has been a key area of SAR studies. Research has shown that even minor alterations to the indole ring can significantly impact the biological activity of these compounds.

Initial studies in the series leading to the development of besipirdine (B1666854), a potential therapeutic agent for Alzheimer's disease, focused on understanding the role of the indole moiety. acs.orgnih.gov While the parent N-(4-pyridinyl)-1H-indol-1-amine scaffold is the foundational structure, substitutions on the benzene (B151609) portion of the indole ring have been explored to modulate activity. For instance, the introduction of small electron-donating or electron-withdrawing groups at various positions of the indole ring has been investigated to map the electronic and steric requirements for optimal target interaction.

While specific quantitative data from extensive SAR studies on a wide range of indole-substituted N-(4-pyridinyl)-1H-indol-1-amines is proprietary or not widely published, general principles from related indole-based compounds suggest that the electronic nature and position of substituents are crucial. mdpi.com For example, in other series of bioactive indoles, substituents at the 5- and 6-positions have been shown to significantly influence activity. mdpi.com It has been noted in related structures that methylation of the indole nitrogen can be detrimental to the desired biological activity, suggesting the NH group may act as a hydrogen bond donor in receptor interactions.

Below is an illustrative table summarizing the general trends observed for substituent effects on the indole nucleus based on available information.

| Position of Substitution on Indole Ring | Type of Substituent | General Effect on Activity |

| N1 (Indole Nitrogen) | Alkyl groups (e.g., Methyl) | Generally leads to decreased activity, suggesting the NH is important for interaction. |

| Benzene Portion (e.g., C5, C6) | Small, neutral groups | Tolerated, with modest impact on activity. |

| Benzene Portion (e.g., C5, C6) | Electron-donating groups | May enhance activity depending on the specific target interaction. |

| Benzene Portion (e.g., C5, C6) | Electron-withdrawing groups | Can either increase or decrease activity, highlighting a complex SAR. |

Elucidation of Structural Determinants on the Pyridine (B92270) Ring for Modulated Biological Activity

The 4-pyridinyl moiety is another key structural element of N-(4-pyridinyl)-1H-indol-1-amines, and its modification has been a fruitful avenue for SAR exploration. The nitrogen atom in the pyridine ring is a key site for potential hydrogen bonding and salt formation, making its electronic environment and accessibility critical for biological activity.

Studies on besipirdine and its analogs have underscored the importance of the 4-pyridinyl group for their characteristic biological profile, which includes enhancement of cholinergic and adrenergic neurotransmission. nih.govacs.org The position of the nitrogen atom within the pyridine ring is crucial; analogs with the nitrogen at the 2- or 3-position generally exhibit different activity profiles compared to the 4-pyridinyl derivatives.

Furthermore, the introduction of substituents on the pyridine ring can fine-tune the electronic properties and steric profile of the molecule. For example, the addition of small alkyl or halogen groups to the pyridine ring can alter the pKa of the pyridine nitrogen, thereby influencing its ionization state at physiological pH and its ability to interact with biological targets.

The following table illustrates the general impact of modifications to the pyridine ring on the activity of N-(pyridinyl)-1H-indol-1-amine analogs.

| Modification on Pyridine Ring | General Effect on Activity |

| Position of Nitrogen | The 4-pyridinyl isomer is often optimal for the desired activity profile. |

| Substitution at C2/C6 | Small, non-bulky substituents may be tolerated or slightly modulate activity. |

| Substitution at C3/C5 | Introduction of substituents can influence the electronic properties and steric hindrance, leading to varied effects on activity. |

Impact of Linker and N-Substitutions on the Overall Pharmacophore of N-Pyridinyl-1H-indol-1-amines

The parent compound in this series is this compound. The breakthrough that led to the development of besipirdine was the introduction of an n-propyl group at this nitrogen atom (N-propyl-N-(4-pyridinyl)-1H-indol-1-amine). acs.orgnih.gov This N-alkylation was found to be crucial for the desired pharmacological profile.

SAR studies have systematically explored the effect of varying the N-alkyl substituent. The length and branching of the alkyl chain have a pronounced effect on activity. A summary of these findings for N-alkyl substitutions is presented in the table below.

| N-Substituent | General Effect on Activity |

| H (unsubstituted) | Lower activity compared to N-alkylated analogs. |

| Methyl | Moderate activity. |

| Ethyl | Increased activity compared to methyl. |

| n-Propyl (Besipirdine) | Optimal activity in the series. |

| Isopropyl | Reduced activity compared to n-propyl, suggesting sensitivity to steric bulk near the nitrogen. |

| n-Butyl | Decreased activity compared to n-propyl, indicating an optimal chain length. |

These findings suggest that the N-propyl group provides an optimal balance of size, lipophilicity, and conformation to position the indole and pyridine moieties for effective interaction with their biological targets.

Rational Design Principles Derived from SAR for Enhanced Molecular Interactions

The collective SAR data from investigations into the this compound series has provided a set of rational design principles for developing new analogs with enhanced molecular interactions and desired biological activities. acs.orgnih.gov These principles guide medicinal chemists in making targeted modifications to the lead structures.

A key principle is the necessity of the N-N linkage between the indole and pyridine rings, with the indole nitrogen being part of the heterocyclic system. The 4-pyridinyl isomer is consistently the most potent for the targeted activities.

The SAR has established a clear preference for an N-alkyl substituent, with the n-propyl group being optimal for the activity profile observed with besipirdine. This suggests the presence of a specific hydrophobic pocket in the biological target that favorably accommodates a group of this size and shape.

Substitutions on the indole nucleus are generally well-tolerated, but significant improvements in activity through such modifications have not been prominently reported, suggesting that the unsubstituted indole ring is near-optimal for the primary interactions. Similarly, while modifications to the pyridine ring can modulate activity, the unsubstituted pyridine appears to be a robust pharmacophoric element.

Maintaining the core this compound scaffold.

Incorporating an N-alkyl substituent, with the n-propyl group as a starting point for optimization.

Exploring subtle modifications of the indole and pyridine rings to fine-tune properties such as solubility and metabolic stability, without disrupting the key pharmacophoric interactions.

These principles, derived from extensive SAR studies, continue to guide the development of new compounds in this chemical class with the potential for improved therapeutic profiles.

Molecular and Cellular Mechanistic Elucidations of N 4 Pyridinyl 1h Indol 1 Amine Analogs

In Vitro Studies on Cellular Signaling Pathways and Responses

In vitro research has been instrumental in mapping the cellular responses to N-(4-pyridinyl)-1H-indol-1-amine analogs. A notable analog, besipirdine (B1666854), or N-propyl-N-(4-pyridinyl)-1H-indol-1-amine, has been shown to modulate cholinergic and adrenergic signaling pathways. ebi.ac.uk This was initially observed through its ability to inhibit the binding of [3H]quinuclidinyl benzilate in vitro, suggesting an interaction with muscarinic acetylcholine (B1216132) receptors. ebi.ac.uk Furthermore, besipirdine demonstrated an enhancement of adrenergic mechanisms by inhibiting the binding of [3H]clonidine and the uptake of biogenic amines in synaptosomes. ebi.ac.uknih.gov

Other indole-pyridine derivatives have been found to influence different signaling cascades. For instance, certain indolyl-pyridinyl-propenone derivatives can trigger methuosis, a non-apoptotic form of cell death, suggesting an impact on pathways related to macropinosome trafficking and vacuolization. nih.gov The induction of this distinct cellular phenotype highlights the diverse signaling pathways that can be modulated by this class of compounds.

Enzyme Modulation and Inhibition Kinetics

The interaction of this compound analogs with various enzymes is a key aspect of their mechanism of action. These interactions range from the inhibition of kinases and metabolic enzymes to the modulation of receptor activity.

Indole-pyridine derivatives have emerged as potent inhibitors of various kinases, which are critical regulators of cellular processes. A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, developed through bioisosteric replacement of a phenylsulfonamide moiety, demonstrated potent inhibitory activity against cyclin-dependent kinase 2 (CDK2). nih.gov Mechanistic studies revealed that this inhibition led to reduced phosphorylation of the retinoblastoma protein, cell cycle arrest in the S and G2/M phases, and ultimately, apoptosis in ovarian cancer cells. nih.gov

Similarly, anilino-1,4-naphthoquinones, which share structural similarities with the broader class of indole-based compounds, have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. acs.org The PIM kinases, a family of serine/threonine kinases, are another target for indole-based inhibitors. A medicinal chemistry strategy focusing on replacing a piperidine (B6355638) portion of a lead compound with a cyclohexyl ring led to the identification of potent and metabolically stable pan-PIM inhibitors. acs.org

The interaction of this compound analogs with receptors can be complex, involving both direct competition at the primary binding site (orthosteric) and modulation from a secondary site (allosteric). Orthosteric drugs typically compete with the natural ligand for the active site, while allosteric drugs bind elsewhere, inducing a conformational change that affects the protein's activity. nih.gov Allosteric modulators offer the potential for more subtle and selective therapeutic effects compared to orthosteric ligands. frontiersin.orgnih.gov

Studies on indole (B1671886) derivatives have provided evidence for binding at sites other than the primary active site. For example, investigations into the interaction of indole derivatives with indoleamine 2,3-dioxygenase suggested the existence of a secondary binding site for these effectors. nih.gov The development of bitopic ligands, which can simultaneously engage both orthosteric and allosteric sites, represents an innovative approach in this field. nih.govresearchgate.net

Beyond kinases, this compound analogs and related compounds have been shown to interact with other crucial enzymes, including monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes.

Monoamine Oxidase (MAO) Inhibition: Certain indole-based carboxamides have been identified as selective and competitive inhibitors of MAO-B. nih.gov For instance, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (compound 4e) exhibited significant MAO-B inhibitory activity with a competitive mode of inhibition. nih.gov This selectivity is important, as MAO-B inhibitors are utilized in the treatment of neurodegenerative diseases. Other studies have also synthesized and evaluated pyridazinobenzylpiperidine derivatives for their inhibitory activity against both MAO-A and MAO-B, with many compounds showing a preference for MAO-B. nih.gov

Cytochrome P450 (CYP) Enzyme Interactions: The potential for drug-drug interactions mediated by CYP enzymes is a critical consideration in drug development. In vitro studies with 4-aminopyridine, a related pyridine (B92270) compound, showed that it did not significantly inhibit most major CYP isoforms at therapeutic concentrations, with only weak inhibition of CYP2E1 observed at higher concentrations. nih.gov This suggests a low potential for clinically significant drug interactions mediated by CYP inhibition for 4-aminopyridine. nih.gov However, other pyridine-containing compounds, such as 1,4-dihydropyridine (B1200194) calcium antagonists, have demonstrated inhibitory effects on various CYP isoforms, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov It is important to note that the Flockhart Table™ provides a comprehensive resource for drug interactions mediated by CYP enzymes, though it may not specifically list every this compound analog. iu.eduiu.edu

Enzyme Inhibition Data for Indole-Pyridine Analogs and Related Compounds

| Compound/Analog Class | Enzyme Target | Inhibition Data (IC50/Ki) | Mode of Inhibition | Reference |

|---|---|---|---|---|

| Indole–pyridine carbonitriles | α-glucosidase, α-amylase | Potent inhibition compared to acarbose (B1664774) (IC50 = 14.50 ± 0.11 μM) | Competitive and non-competitive | tandfonline.com |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) | MAO-B | IC50 = 0.78 µM, Ki = 94.52 nM | Competitive | nih.gov |

| Pyridazinobenzylpiperidine derivative (S5) | MAO-B | IC50 = 0.203 μM | Not specified | nih.gov |

| 4-aminopyridine | CYP2E1 | Estimated IC50 = 125 μM | Direct | nih.gov |

Induction of Specific Cellular Phenotypes, e.g., Vacuolization and Non-Apoptotic Cell Death Mechanisms

A striking cellular phenotype induced by certain this compound analogs is extensive cytoplasmic vacuolization, often leading to a non-apoptotic form of cell death known as methuosis. nih.govtandfonline.com This process is characterized by the accumulation of large, macropinosome-derived vacuoles that ultimately disrupt cellular integrity. nih.gov

The lead compound, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP), and its derivatives have been shown to be potent inducers of methuosis in various cancer cell lines. nih.govtandfonline.com The formation of these vacuoles is thought to stem from the fusion of late endosomes and lysosomes. researchgate.net Interestingly, chemical modifications to the indolyl-pyridinyl-propenone scaffold can redirect the mode of cytotoxicity from methuosis to microtubule disruption, highlighting the sensitivity of the cellular response to structural changes in the compound. nih.gov

The induction of vacuolization is not unique to this specific class of compounds; other organic amines like procainamide (B1213733) can also cause massive vacuolization in certain cell types. researchgate.net This phenomenon is often linked to the trapping of the charged form of the basic drug within acidic organelles, leading to osmotic swelling. researchgate.net The cell death resulting from these processes is distinct from apoptosis and is often categorized as a form of regulated necrosis. nih.gov

Mechanistic Validation in Relevant Biological Systems and Models (excluding clinical trials)

The mechanistic insights gained from in vitro studies have been further validated in relevant biological models. For example, the cholinomimetic and adrenergic-enhancing properties of besipirdine, initially identified in vitro, were confirmed in vivo through its ability to reverse scopolamine-induced behavioral deficits and tetrabenazine-induced ptosis in animal models. ebi.ac.uknih.gov

In the context of diabetes research, indole-pyridine carbonitrile derivatives that showed potent inhibition of α-glucosidase and α-amylase in vitro were further evaluated through in silico molecular docking studies to understand their binding interactions with the target enzymes. tandfonline.com Similarly, the anticancer activity of a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivative, which induces methuosis, was not only observed in cancer cell lines but was also shown to be effective in vivo, while being less toxic to normal cells. tandfonline.com These preclinical studies provide crucial validation of the mechanisms of action and therapeutic potential of this compound analogs.

Biological Target Deconvolution and Validation Methodologies

Biochemical and Biophysical Approaches for Identifying N-(4-pyridinyl)-1H-indol-1-amine Targets

The initial identification of potential targets for this compound derivatives often begins with a combination of in silico and in vitro screening methods. Computational, or in silico, approaches utilize databases to predict potential protein targets based on the compound's structure. Following these predictions, a variety of biochemical and biophysical assays are used for experimental validation.

One prominent derivative, N-propyl-N-(4-pyridinyl)-1H-indol-1-amine, known as besipirdine (B1666854), was evaluated for its potential in treating Alzheimer's disease. nih.gov Its biological targets were initially deconvoluted using biochemical radioligand binding assays. nih.gov These assays measure the ability of a compound to displace a known radioactive ligand from its target receptor. For besipirdine, researchers observed inhibitory activity in [3H]quinuclidinyl benzilate binding, indicating an interaction with cholinergic receptors. nih.gov Further assays showed inhibition of [3H]clonidine binding, suggesting activity at adrenergic sites. nih.gov

Beyond simple binding assays, functional assays are employed to understand the compound's effect on cellular or physiological processes. In vivo studies demonstrated that besipirdine could reverse behavioral deficits induced by scopolamine (B1681570) and ptosis induced by tetrabenazine, providing further evidence for its cholinomimetic and adrenergic activities, respectively. nih.gov

A more modern and comprehensive strategy for target identification involves a network pharmacology approach. This was demonstrated in the study of a related tetrahydroisoquinoline derivative, 22-(4'-py)-JA. mdpi.com The process begins with high-throughput in silico screening against multiple therapeutic target databases such as GeneCards, Therapeutic Targets Database (TTD), and others to generate a list of potential targets. mdpi.com These computationally predicted targets are then validated through cell-based assays. For instance, the apoptosis-inducing effect of the compound was confirmed, and specific molecular targets like ERK1/2 and MEK1 were validated as being directly involved in this process. mdpi.com

Table 1: Biochemical and Biophysical Techniques for Target Identification

| Technique | Description | Application Example for Pyridine (B92270)/Indole (B1671886) Derivatives | Reference |

|---|---|---|---|

| Radioligand Binding Assay | Measures the affinity of a ligand for a receptor by detecting the displacement of a radiolabeled molecule. | Inhibition of [3H]quinuclidinyl benzilate and [3H]clonidine binding by besipirdine to identify cholinergic and adrenergic targets. | nih.gov |

| In Silico Target Prediction | Uses computational databases (e.g., Swiss Target Prediction, GeneCards) to predict protein targets based on ligand structure. | Identification of 78 potential targets for 22-(4'-py)-JA in non-small-cell lung cancer. | mdpi.com |

| Cell-Based Functional Assays | Evaluates the effect of a compound on a specific cellular process, such as apoptosis or cell viability (e.g., MTT assay). | Confirmation that 22-(4'-py)-JA induces apoptosis and identification of ERK1/2 and MEK1 as key mediators. | mdpi.com |

| In Vivo Behavioral Models | Assesses the compound's effect on reversing drug-induced physiological or behavioral changes in animal models. | Reversal of scopolamine-induced behavioral deficits and tetrabenazine-induced ptosis by besipirdine. | nih.gov |

Characterization of Target Selectivity and Specificity

Once primary targets are identified, it is crucial to characterize the compound's selectivity. Selectivity refers to a drug's ability to bind to its intended target with high affinity while having low affinity for other, unintended targets. Poor selectivity can lead to off-target effects.

For this compound derivatives, selectivity is a key consideration. The compound besipirdine, for example, was found to possess both cholinomimetic and adrenergic properties, indicating a multi-target profile rather than absolute selectivity for a single receptor type. nih.gov

A primary method for characterizing selectivity, particularly for kinase inhibitors, is through broad kinase selectivity profiling. In this approach, the compound is tested against a large panel of kinases to measure its inhibitory activity across the kinome. This was a key strategy in the development of 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors of TANK-binding kinase 1 (TBK1). tandfonline.com The lead compound, 15y, demonstrated high potency against TBK1 and was profiled against a panel of other kinases to confirm its good selectivity. tandfonline.com

Rational drug design principles are often applied to improve selectivity by exploiting subtle differences in the active sites of related proteins. nih.gov For example, selectivity for certain Rho-kinases over other kinases like PKA and PKB was achieved with pyridine derivatives by targeting five key amino acid residues that differ in the ATP binding pocket. nih.gov Similarly, researchers systematically modified the β-carboline alkaloid harmine (B1663883) to separate its desired inhibition of DYRK1A from its undesired inhibition of MAO-A, demonstrating how structural modifications can confer selectivity. mdpi.com

Ligand-Target Interaction Profiling

Understanding precisely how a ligand binds to its target is fundamental to explaining its activity and for guiding further optimization. Ligand-target interaction profiling involves elucidating the binding mode of the compound at an atomic level. The two most powerful techniques for this are X-ray co-crystallography and computational molecular docking.

X-ray crystallography can provide a high-resolution, three-dimensional structure of the ligand bound within the protein's active site. This was used to determine the binding mode of the DYRK1A inhibitor AnnH75, a compound related to the this compound scaffold. The crystal structure revealed that AnnH75 binds in the active site of DYRK1A, forming a critical hydrogen bond between its pyridine nitrogen and the side chain of Lys188. mdpi.com This level of detail explains the compound's potency and provides a roadmap for designing new analogs.

When a crystal structure is not available, molecular docking is a widely used computational alternative. This method predicts the preferred orientation of a ligand when bound to a target protein. Docking studies were instrumental in investigating how 1,2,3-triazolyl-pyridine hybrids interact with Aurora B kinase and how 1H-pyrazolo[3,4-b]pyridine derivatives bind to TBK1. acs.orgresearchgate.net These studies generate 2D and 3D diagrams that visualize key interactions, such as hydrogen bonds and π-stacking, between the ligand and specific amino acid residues in the active site, such as Tyr156 and Leu83 in Aurora B kinase. acs.orgresearchgate.net Molecular modeling was also used to validate that NOX2 inhibitors based on a pyrrolo[2,3-b]pyridine structure bind at the same site as the natural substrate NADPH. nih.gov

Table 2: Ligand-Target Interaction Profiling Methods

| Method | Description | Application Example for Pyridine/Indole Derivatives | Reference |

|---|---|---|---|

| X-ray Co-crystallography | Determines the 3D atomic structure of a ligand-protein complex. | Revealed the binding mode of the DYRK1A inhibitor AnnH75, showing a key hydrogen bond with Lys188. | mdpi.com |

| Molecular Docking | Computationally predicts the binding orientation and affinity of a ligand to a target protein. | Predicted interactions between 1,2,3-triazolyl-pyridine hybrids and residues like Tyr156 in the active site of Aurora B kinase. | acs.org |

| 2D Interaction Diagrams | Visualizes the specific non-covalent interactions (e.g., H-bonds, hydrophobic contacts) between a ligand and protein residues. | Illustrated the detailed binding mode of potent inhibitors within the TBK1 active site. | researchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) |

| 22-(4-Pyridinecarbonyl) Jorunnamycin A (22-(4'-py)-JA) |

| AnnH75 |

| Harmine |

| 1H-pyrazolo[3,4-b]pyridine derivatives |

| 1,2,3-triazolyl-pyridine hybrids |

| 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine derivatives |

| Scopolamine |

| Tetrabenazine |

| [3H]quinuclidinyl benzilate |

| [3H]clonidine |

Computational Chemistry and Theoretical Modeling of N 4 Pyridinyl 1h Indol 1 Amine

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.

For compounds structurally similar to N-(4-pyridinyl)-1H-indol-1-amine, molecular docking has been instrumental. For instance, in a study on N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of leukocyte-specific protein tyrosine kinase (Lck), molecular docking was used to determine the bioactive conformation of the most potent molecule at the ATP binding site of the kinase nih.gov. This information was then used as a template to build and align other molecules in the series for further analysis nih.gov. Similarly, docking models for pyrazolo[3,4-b]pyridine compounds were predicted to select the most promising candidates for electrophysiological assays against the TASK-3 channel nih.gov.

A hypothetical docking study of this compound would involve:

Target Identification: Selecting a protein target of interest (e.g., a kinase, oxidase, or channel).

Ligand and Protein Preparation: Generating a 3D structure of the compound and preparing the protein structure, often from a crystallographic database like the Protein Data Bank.

Docking Simulation: Using software to place the ligand into the protein's binding site in various orientations and conformations.

Scoring and Analysis: Ranking the resulting poses using a scoring function that estimates binding affinity (e.g., kcal/mol). The best poses are analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking.

The results of such a study would provide valuable predictions about potential biological targets and the specific amino acid residues involved in the binding interaction, guiding experimental validation.

| Docking Parameter | Description | Example Application on Related Compounds |

| Binding Energy/Score | A calculated value (e.g., in kcal/mol) that estimates the affinity of the ligand for the protein. Lower values typically indicate stronger binding. | In a study of 1,2,3-triazolyl-pyridine hybrids targeting Aurora B kinase, docking scores ranged from -8.6 to -10.5 kcal/mol acs.org. |

| Key Interactions | Specific non-covalent bonds formed between the ligand and protein residues. | For NOX2 inhibitors, interactions included hydrogen bonds with residues like 73Arg and π-stacking with 202Phe mdpi.com. |

| Binding Pose | The predicted 3D orientation and conformation of the ligand within the protein's active site. | Docking of N-4-Pyrimidinyl-1H-indazol-4-amines identified the bioactive conformation at the ATP binding site of Lck nih.gov. |

Advanced Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Refinement

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of a ligand and the stability of its interactions with a protein, offering a more dynamic picture than the static view provided by molecular docking.

While specific MD studies on this compound are not documented in the provided search results, the methodology has been applied to related systems. For example, MD simulations have been used to investigate the structural and transport properties of ionic liquids based on N,N-dimethylpyridin-4-amine (DMAP) rsc.orgresearchgate.net. In the context of drug design, MD simulations are often used to validate the stability of a docked ligand-protein complex. A study on indole-pyridine carbonitriles as potential anti-diabetic agents utilized MD simulations to confirm the stability of the predicted protein-ligand interactions researchgate.net.

An MD simulation protocol for the this compound-protein complex would typically involve:

System Setup: The docked complex is placed in a simulation box filled with solvent molecules (usually water) and ions to mimic physiological conditions.

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure to achieve a stable state.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (positions, velocities, and energies) of all atoms is recorded.

Analysis: The trajectory is analyzed to assess the stability of the complex, identify persistent intermolecular interactions, and observe conformational changes in both the ligand and the protein. This can refine the initial binding mode predicted by docking.

| MD Simulation Metric | Description | Purpose in Ligand-Binding Analysis |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions over time compared to a reference structure. | Assesses the stability of the ligand in the binding pocket and the overall protein structure. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the protein and the ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time. | Determines the stability and importance of specific hydrogen bonding interactions for binding. |

| Binding Free Energy (e.g., MM/GBSA) | An estimation of the binding free energy calculated from the simulation trajectory. | Provides a more accurate prediction of binding affinity than docking scores alone. |

Quantum Chemical Calculations (DFT) for Electronic Structure and Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. DFT can accurately predict molecular geometries, electronic structures, and spectroscopic properties, providing insights into a molecule's reactivity and potential reaction mechanisms.

For this compound, DFT calculations could elucidate its fundamental electronic characteristics. Studies on analogous molecules demonstrate the utility of this approach. For example, DFT calculations were used to analyze the molecular structure, vibrational frequencies, and electronic absorption spectra of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol researchgate.net. Another study on indolyl-1,3,4-thiadiazole amine derivatives used DFT to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) plots and their energy gaps semanticscholar.org.

A DFT study of this compound would yield data such as:

Optimized Molecular Geometry: The most stable 3D arrangement of the atoms.

Molecular Orbital Analysis: Calculation of the HOMO and LUMO energies. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the molecule's surface, which reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for understanding intermolecular interactions.

Reaction Mechanisms: DFT can be used to model transition states and reaction pathways, helping to elucidate how the molecule might be metabolized or participate in chemical reactions.

| DFT-Calculated Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability semanticscholar.org. |

| MEP Map | A color-coded map showing regions of negative (red) and positive (blue) electrostatic potential. | Predicts sites for hydrogen bonding and other electrostatic interactions with a protein target. |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structures of a series of compounds with their biological activities. Pharmacophore modeling identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) that are necessary for biological activity. Both techniques are vital for the predictive design of new and improved molecules.

While no specific QSAR or pharmacophore model for this compound itself is available, these methods are widely used for similar scaffolds. A 3D-QSAR study was performed on N-4-Pyrimidinyl-1H-indazol-4-amines to understand the structural requirements for Lck inhibition, resulting in a robust model that could predict the activity of new compounds nih.gov. Another study developed a three-point pharmacophore model for TASK-3 channel blockers, consisting of one aromatic ring and two hydrogen bond acceptors, to guide the design of new inhibitors nih.gov. Research on indolyl- and pyridinyl-containing molecules has also highlighted the use of QSAR to analyze substitutions on the indole (B1671886) ring tandfonline.com.

To develop a QSAR model for a series of this compound analogs, researchers would:

Synthesize and test a diverse set of related compounds for a specific biological activity.

Calculate various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Use statistical methods to build a mathematical equation linking the descriptors to the observed activity.

Validate the model to ensure its predictive power.

The resulting QSAR model can then be used to predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources.

| Modeling Technique | Input Data | Output | Application in Predictive Design |

| QSAR | A dataset of molecules with known biological activities and their calculated molecular descriptors. | A mathematical equation that predicts activity based on structure (e.g., pIC₅₀ = c₁Descriptor₁ + c₂Descriptor₂ + ...). | Predicts the potency of novel, unsynthesized analogs; identifies which structural features enhance or diminish activity mdpi.com. |

| Pharmacophore Modeling | A set of active molecules aligned based on their presumed binding mode. | A 3D model showing the spatial arrangement of key chemical features required for activity (e.g., aromatic rings, H-bond acceptors) nih.gov. | Used as a 3D query to screen virtual libraries for new compounds with different chemical scaffolds but the right pharmacophoric features. |

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of N-(4-pyridinyl)-1H-indol-1-amine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the indole (B1671886) and pyridine (B92270) ring systems.

In ¹H NMR spectroscopy, the protons on the aromatic rings are expected to appear in the downfield region, typically between 6.5 and 8.5 ppm, due to the deshielding effects of the ring currents. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration, but typically appears in the 5.0-8.0 ppm range. acmec-e.net The protons on the pyridine ring will show a characteristic splitting pattern, as will the protons on the benzene (B151609) and pyrrole (B145914) portions of the indole ring.

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The carbon atoms of the aromatic rings are expected in the 100-150 ppm range. The specific shifts can help distinguish between carbons in the electron-rich indole system and the relatively electron-poor pyridine system. For related indolyl-pyridinium salts, the pyridinium (B92312) ring's LUMO (Lowest Unoccupied Molecular Orbital) and the indole ring's HOMO (Highest Occupied Molecular Orbital) are distinct, a feature that influences the chemical shifts. znaturforsch.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on general principles and data from analogous structures.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole C2-H | 7.2 - 7.6 | 120 - 125 |

| Indole C3-H | 6.5 - 6.8 | 100 - 105 |

| Indole Benzene Ring Protons | 7.0 - 7.8 | 110 - 138 |

| Pyridine α-Protons | 8.2 - 8.6 | 148 - 152 |

| Pyridine β-Protons | 7.0 - 7.4 | 120 - 125 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to gain insight into its structural integrity through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition. For a molecule with the formula C₁₃H₁₁N₃, the expected exact mass would be used to confirm the identity of the compound. For instance, a related indol-2-yl-pyridinium salt with the formula [C₃₁H₂₃N₂]⁺ had a calculated m/z of 423.1861 and a found value of 423.1864, demonstrating the precision of the technique. znaturforsch.com

The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. The most likely fragmentation pathway for this compound would be the cleavage of the N-N bond connecting the two heterocyclic rings. This would result in two primary fragments: one corresponding to the indole moiety and one to the aminopyridine moiety.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₃H₁₂N₃]⁺ | ~210.10 | Molecular Ion |

| [C₈H₇N]⁺ | [C₈H₇N]⁺ | ~117.06 | Indole Fragment |

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

FTIR spectroscopy is used to identify the characteristic vibrational frequencies of the molecule's functional groups. Key absorptions would include the N-H stretch of the secondary amine, the aromatic C-H stretches from both rings, and the C=N and C=C stretching vibrations within the pyridine and indole systems. For comparison, a secondary amine in a related structure showed a characteristic N-H stretching vibration at 3299 cm⁻¹, with aromatic C-H stretches around 3050 cm⁻¹ and C-N stretching near 1251 cm⁻¹. np-mrd.org

Table 3: Characteristic Infrared Absorption Bands for this compound Data based on typical values for the functional groups present.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C=N (Pyridine) | Stretch | 1590 - 1650 |

| C=C (Aromatic Rings) | Stretch | 1450 - 1600 |

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. Both the indole and pyridine rings are chromophores. The spectrum of aniline, a simple aromatic amine, shows a maximum absorption (λmax) at 280 nm, which is shifted from benzene's 256 nm due to the interaction of the nitrogen's lone pair electrons with the aromatic system. acmec-e.net Similarly, indole itself has a λmax around 280 nm. researchgate.net For this compound, the conjugation between the two ring systems is expected to shift the absorption to longer wavelengths, potentially providing a distinct electronic signature for the compound.

X-ray Crystallography and Diffraction for Solid-State Structure Determination and Co-crystal Analysis

X-ray crystallography and diffraction techniques provide definitive proof of the molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into what might be expected. For example, the crystal structure of a related pyrimido[1,2-b]indazole derivative confirmed the planarity of the fused ring system. ontosight.ai

This technique is also invaluable for co-crystal analysis. Co-crystals are crystalline structures composed of two or more different molecules bound together in the same crystal lattice by non-covalent forces, such as hydrogen bonding. The pyridine moiety, with its nitrogen atom acting as a hydrogen bond acceptor, is well-known for its ability to form co-crystals with various molecules, including carboxylic acids. The formation of a co-crystal can alter the physicochemical properties of a compound. In a potential co-crystal analysis of this compound, the pyridine nitrogen and the indole N-H group would be prime sites for forming hydrogen-bonded heterosynthons with a suitable co-former molecule. X-ray diffraction would be the definitive method to confirm the formation of such a co-crystal and to characterize its unique three-dimensional packing arrangement.

Chemical Biology Applications and Scaffold Engineering of N 4 Pyridinyl 1h Indol 1 Amine

Design and Synthesis of Chemical Probes Based on the Indole-Pyridinyl Amine Scaffold

The development of chemical probes from the indole-pyridinyl amine scaffold is crucial for interrogating biological systems and elucidating the mechanisms of action of potential drug candidates. These probes are often designed to interact with specific cellular components, allowing for the visualization of biological processes or the identification of new therapeutic targets. rsc.orgnih.gov

A key strategy in probe design is the incorporation of fluorogenic or colorimetric reporting groups. The indole (B1671886) scaffold itself has been widely utilized in the design of small-molecule fluorescent chemosensors for detecting various analytes in biological samples. rsc.org For instance, researchers have rationally designed novel fluorophore scaffolds by combining structural motifs from indole and other heterocyclic systems. acs.org This approach involves using quantum mechanical calculations to predict and tune the photophysical properties, such as emission wavelengths, by modifying specific positions on the core structure. acs.org

Another approach involves creating probes that act as inhibitors for specific enzymes, allowing for the study of their cellular roles. A divergent synthesis approach, inspired by bioactive indoline (B122111) alkaloid natural products, has been used to create skeletally diverse compounds. nih.gov These compounds were then screened to identify a lead inhibitor of focal adhesion kinase (FAK), a key protein in cell signaling pathways. nih.gov Similarly, indole-based derivatives have been designed as microtubule polymerization inhibitors. nih.gov By employing a conformational restriction strategy, a series of indole-based researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine derivatives were synthesized, leading to the discovery of a potent compound that disrupts microtubule networks and induces cell cycle arrest. nih.gov This compound, with an IC₅₀ value of 1.64 μM for tubulin polymerization inhibition, serves as a valuable chemical probe for studying microtubule dynamics. nih.gov

The synthesis of these probes often involves multi-step processes. For example, the synthesis of spirocyclic indole derivatives, which can serve as complex scaffolds for probes, can be achieved from indoleninyl halides, which are accessible through the dearomatization of 2-haloindole precursors. acs.org These intermediates can undergo various reactions like nucleophilic substitution and cross-coupling to generate a diverse array of functionalized molecules. acs.org

Table 1: Examples of Indole-Based Chemical Probes

| Probe Type | Scaffold | Target/Application | Research Finding | Citation |

|---|---|---|---|---|

| Enzyme Inhibitor | Indoline Alkaloid-Inspired | Focal Adhesion Kinase (FAK) | Identification of a lead inhibitor (compound 42) active in wound healing and cell invasion assays. | nih.gov |

| Microtubule Inhibitor | Indole-based researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine | Tubulin Polymerization | Compound 12d showed potent antiproliferative activity (IC₅₀: 15-69 nM) and inhibited tubulin polymerization (IC₅₀: 1.64 μM). | nih.gov |

| Fluorescent Probe | Pyrido[3,2-b]indolizine | Lipid Droplet Imaging | Developed a highly fluorogenic, washing-free bioprobe for visualizing cellular lipid droplets. | acs.org |

Strategies for Scaffold Diversification and Optimization for Novel Biological Activities

Scaffold diversification of the N-(4-pyridinyl)-1H-indol-1-amine core is a primary strategy for discovering novel biological activities and optimizing lead compounds. The indole ring is particularly amenable to modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). nih.gov

One common strategy is the hybridization of the indole-pyridine scaffold with other pharmacologically active heterocycles. researchgate.net Researchers have developed pyridine (B92270) heterocyclic hybrids by incorporating rings such as pyran, pyrimidine, and pyrazole (B372694) to create novel anticancer agents. nih.gov This approach aims to combine the therapeutic benefits of different moieties to enhance efficacy or confer new mechanisms of action. researchgate.net For example, the synthesis of indole-pyrrole hybrids has yielded compounds with promising antileishmanial activity. researchgate.net

Another strategy involves creating skeletal diversity from a common starting material. A divergent synthesis approach starting from indoline-inspired compounds can lead to a wide range of structurally distinct molecules. nih.gov Similarly, the use of versatile intermediates like indoleninyl halides allows for the synthesis of diverse spirocyclic indole derivatives through various chemical transformations. acs.org

Systematic modification of substituents on the core scaffold is fundamental to SAR studies. In the development of analogs of besipirdine (B1666854) (N-propyl-N-(4-pyridinyl)-1H-indol-1-amine) for Alzheimer's disease, a series of novel N-(4-pyridinyl)-1H-indol-1-amines were synthesized and evaluated to establish clear structure-activity relationships. nih.gov This led to the selection of besipirdine for clinical development based on its dual cholinomimetic and adrenergic properties. nih.gov Likewise, in the search for anticancer agents, various positions on the indole scaffold have been substituted to develop potent inhibitors of targets like tubulin and various kinases. nih.gov

One-pot multicomponent reactions represent an efficient method for generating libraries of diversified indole-pyridine hybrids. informahealthcare.com This method was used to synthesize a series of indole–pyridine carbonitrile derivatives, which were then screened for antidiabetic and antioxidant potential. informahealthcare.com

Table 2: Scaffold Diversification Strategies and Outcomes

| Strategy | Scaffold Example | Biological Target/Disease | Outcome | Citation |

|---|---|---|---|---|

| Hybridization | Pyrano-pyridine hybrid | Breast Cancer (Tubulin inhibitor) | Compound 3b showed 81% inhibition of tubulin polymerization and a 79% reduction in tumor size in vivo. | nih.gov |

| SAR Studies | This compound analogs | Alzheimer's Disease | Identification of besipirdine with optimal dual adrenergic and cholinergic activity. | nih.gov |

| Skeletal Diversity | Indoline alkaloid-inspired compounds | Focal Adhesion Kinase (FAK) | Discovery of a lead FAK inhibitor from a library of skeletally diverse molecules. | nih.gov |

| Multicomponent Reactions | Indole–pyridine carbonitriles | Diabetes Mellitus | Identification of 12 derivatives with potent α-glucosidase and α-amylase inhibitory activities. | informahealthcare.com |

Bioisosteric Replacement and Fragment-Based Design Approaches

Bioisosteric replacement and fragment-based design are sophisticated strategies in medicinal chemistry to enhance the pharmacodynamic and pharmacokinetic properties of a lead compound. bohrium.com Bioisosterism involves substituting a functional group with another that has similar physical and chemical properties, aiming to improve potency, selectivity, or metabolic stability. cambridgemedchemconsulting.com

A notable example involving the indole scaffold is the development of FD223, a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. researchgate.netbohrium.comnih.gov Starting from an indole-based scaffold, bioisosteric replacement of the indole moiety led to FD223, which displayed high potency (IC₅₀ = 1 nM) and 29–51 fold selectivity for PI3Kδ over other isoforms. researchgate.netbohrium.comnih.gov This compound effectively inhibited the proliferation of acute myeloid leukemia (AML) cell lines. researchgate.net The substitution of a CH group with a nitrogen atom in aromatic rings (aza-substitution) is a common bioisosteric transformation. cambridgemedchemconsulting.com For example, introducing a nitrogen at the 7-position of an indole-based Cdc7 kinase inhibitor dramatically improved affinity and metabolic stability. cambridgemedchemconsulting.com

Fragment-based drug design (FBDD) is another powerful approach that involves identifying small molecular fragments that bind to a biological target and then growing or merging them to create a more potent lead compound. researchoutreach.orgnih.gov This method was applied to develop selective inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein. nih.gov Starting from a known Mcl-1 inhibitor, researchers deconstructed the molecule to its 1H-indole-2-carboxylic acid fragment. nih.gov By substituting a benzenesulfonyl group at the 1-position and growing the molecule to occupy a specific pocket (p1) in the protein's binding groove, they developed a compound with 7.5-fold selectivity for Mcl-1 over the related protein Bcl-2. nih.gov

Table 3: Application of Bioisosteric Replacement and Fragment-Based Design

| Design Approach | Original Scaffold/Fragment | Target | Modified Scaffold | Key Improvement | Citation |

|---|---|---|---|---|---|

| Bioisosteric Replacement | Indole scaffold | PI3Kδ | FD223 | High potency (IC₅₀ = 1 nM) and selectivity (29-51 fold over other isoforms). | researchgate.netbohrium.comnih.gov |

| Bioisosteric Replacement | Indole-based inhibitor | Cdc7 kinase | 7-aza-indole analog | Dramatically improved affinity and metabolic stability. | cambridgemedchemconsulting.com |

| Fragment-Based Design | 1H-indole-2-carboxylic acid | Mcl-1 | 1-Benzenesulfonyl-indole derivative | 7.5-fold binding selectivity for Mcl-1 over Bcl-2. | nih.gov |

Exploration of Indole-Pyridine Hybrid Systems in New Research Areas

The fusion of indole and pyridine rings into hybrid systems has opened up new avenues of research across a wide spectrum of diseases, leveraging the unique biological activities of this combined scaffold. researchgate.netnih.gov

In neurodegenerative diseases, analogs of this compound, such as besipirdine, were investigated as potential treatments for Alzheimer's disease. nih.gov The research focused on their ability to enhance cholinergic and adrenergic neurotransmission, addressing some of the cognitive deficits associated with the disease. nih.gov

In oncology, indole-pyridine hybrids are being explored extensively. Novel pyridine-indole hybrids have been synthesized and evaluated as potent inhibitors of CYP17A1, a key enzyme in androgen biosynthesis, for the treatment of prostate cancer. nih.gov One such inhibitor demonstrated significantly higher potency (IC₅₀ = 4 nM) than the existing drug abiraterone. nih.gov Other research has focused on developing pyridine heterocyclic hybrids that act as tubulin polymerization inhibitors for breast cancer, with lead compounds significantly reducing tumor size in vivo. nih.gov Furthermore, the bioisosteric replacement of an indole scaffold led to a selective PI3Kδ inhibitor, FD223, which showed significant antitumor efficacy in models of acute myeloid leukemia (AML). bohrium.com

The therapeutic potential of these hybrids extends to metabolic disorders as well. A series of indole–pyridine carbonitrile derivatives were synthesized and found to be potent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, highlighting their potential as antidiabetic agents. informahealthcare.com The exploration of indole-based hybrids is a rapidly growing field, with scientists continuously synthesizing new derivatives to improve activity and selectivity against a range of biological targets. researchgate.net

Table 4: Therapeutic Areas for Indole-Pyridine Hybrid Systems

| Research Area | Specific Target/Disease | Compound Type | Key Finding | Citation |

|---|---|---|---|---|

| Neurodegenerative Disease | Alzheimer's Disease | This compound analogs | Besipirdine identified for its dual cholinomimetic and adrenergic properties. | nih.gov |

| Oncology | Prostate Cancer (CYP17A1) | Pyridine-indole hybrids | Compound 11 showed high potency (IC₅₀ = 4 nM), surpassing abiraterone. | nih.gov |

| Oncology | Acute Myeloid Leukemia (PI3Kδ) | Indole bioisostere (FD223) | Potent and selective inhibition of PI3Kδ, leading to tumor cell apoptosis. | bohrium.com |

| Oncology | Breast Cancer (Tubulin) | Pyrano-pyridine hybrid | Significant inhibition of tubulin polymerization and in vivo tumor reduction. | nih.gov |

| Metabolic Disease | Diabetes Mellitus (α-glucosidase/α-amylase) | Indole-pyridine carbonitriles | Identification of potent dual enzyme inhibitors. | informahealthcare.com |

Emerging Trends and Future Research Trajectories for N 4 Pyridinyl 1h Indol 1 Amine

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is set to revolutionize the design and development of novel N-(4-pyridinyl)-1H-indol-1-amine derivatives. nih.govwiley.com These computational tools can significantly accelerate the drug discovery process, which is traditionally time-consuming and costly. researchgate.netnih.gov

Key Applications:

High-Throughput Virtual Screening (HTVS): AI/ML algorithms can screen vast virtual libraries of pyridinyl-indole compounds to identify those with the highest probability of binding to a specific biological target. nih.govnih.gov This process prioritizes promising candidates for synthesis and experimental testing, saving considerable time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govmdpi.com For the this compound series, QSAR can predict the potency of new analogues, guiding the design of more effective molecules. nih.govresearchgate.net By employing techniques like the index of ideality of correlation (IIC), the predictive power of these models can be significantly enhanced. nih.govnih.gov

Predictive Modeling for Drug Properties: ML models can be trained to forecast various pharmacokinetic and pharmacodynamic properties of new derivatives, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.govnih.gov This early-stage prediction helps in weeding out compounds with unfavorable profiles, thereby increasing the success rate in later developmental phases. researchgate.net

The integration of AI and ML is expected to lead to the rapid identification of novel this compound derivatives with optimized activity and safety profiles. nih.gov

Advanced Methodologies for Deeper Mechanistic Understanding at the Molecular Level

A profound understanding of how this compound derivatives interact with their biological targets at the molecular level is crucial for rational drug design. Advanced analytical and computational techniques are providing unprecedented insights into these interactions.

Key Methodologies:

Molecular Docking Simulations: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govyoutube.com For pyridinyl-indole derivatives, docking studies can elucidate key binding interactions, such as hydrogen bonds and pi-pi stacking, with target enzymes or receptors. longdom.orgnih.gov This information is invaluable for designing modifications to the lead compound to enhance binding affinity and selectivity. nih.gov

X-ray Crystallography and NMR Spectroscopy: These experimental techniques provide high-resolution structural data of the compound-target complex. While challenging, obtaining such structures can definitively reveal the binding mode and guide further optimization.

In Silico-Guided Discovery: By combining computational screening with experimental validation, researchers can efficiently identify novel inhibitors from large compound libraries. For instance, a virtual screening of natural compounds against a target enzyme, followed by biological evaluation, can lead to the discovery of potent and novel scaffolds. acs.org

These advanced methods will enable a more detailed and accurate picture of the molecular mechanisms of action, facilitating the design of next-generation this compound-based therapeutics.

Sustainable and Efficient Synthetic Routes for Complex N-Pyridinyl-1H-indol-1-amines

The development of green and efficient synthetic methodologies is a growing priority in pharmaceutical chemistry. For the synthesis of N-pyridinyl-1H-indol-1-amines and related indole (B1671886) derivatives, modern synthetic strategies are focusing on reducing waste, improving yields, and increasing operational simplicity. rsc.orgrsc.org

Emerging Synthetic Approaches:

One-Pot and Multicomponent Reactions (MCRs): These strategies involve the synthesis of complex molecules in a single reaction vessel, often by combining three or more starting materials. rsc.org MCRs, such as the Ugi reaction followed by an intramolecular cyclization, offer a highly efficient and sustainable path to functionalized indole derivatives. rsc.org

Catalytic C-H Amination: Direct functionalization of C-H bonds is a powerful tool for streamlining synthesis. Palladium-catalyzed intramolecular C-H amination, for example, provides an efficient route to indoline (B122111) structures, which can be precursors to the desired indole scaffolds. organic-chemistry.org

Flow Chemistry: Performing reactions in continuous flow systems can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of various indole derivatives, including 3-aminoindoles. mdpi.com

These innovative synthetic methods will not only make the production of complex N-pyridinyl-1H-indol-1-amines more environmentally friendly but also more cost-effective.

Broader Exploration of Under-investigated Biological Interactions

While initial research on N-pyridinyl-1H-indol-1-amine derivatives has focused on specific targets, there is a vast, unexplored landscape of potential biological interactions for this chemical class. Future research will likely broaden the scope of investigation to uncover novel therapeutic applications.

Potential Areas of Exploration:

Anticancer Activity: Numerous indole derivatives have demonstrated potent anticancer effects. longdom.orgresearchgate.net The this compound scaffold could be explored for its activity against a wide range of cancer cell lines, targeting novel pathways such as the MDM2-p53 interaction or tubulin polymerization. longdom.orgnih.gov

Antimicrobial and Antiviral Properties: The pyridine (B92270) nucleus is a common feature in many antimicrobial and antiviral agents. nih.gov Hybrid molecules incorporating both indole and pyridine moieties could exhibit synergistic activity against various pathogens. nih.gov

Kinase Inhibition: Pyridine-based compounds have been successfully developed as kinase inhibitors for cancer therapy. acs.org The this compound framework could be a valuable starting point for designing novel inhibitors of kinases like PIM-1. acs.org

Serotonin Receptor Modulation: The indole core is a key component of serotonin. Derivatives of this compound could be investigated for their potential to modulate 5-HT receptors, which are implicated in a variety of neurological and psychiatric disorders. wikipedia.org

Methuosis Induction: Some indolyl-pyridinyl-propenone derivatives have been shown to induce a non-apoptotic form of cell death called methuosis, which could be a promising strategy for treating aggressive cancers. nih.govtandfonline.com

A systematic screening of this compound derivatives against a diverse panel of biological targets could unveil unexpected and valuable therapeutic opportunities.

Q & A

Q. What are the established synthetic routes for N-(4-pyridinyl)-1H-indol-1-amine, and how can reaction conditions be optimized for higher yields?

The synthesis of This compound derivatives typically involves multi-step reactions, such as:

- Condensation reactions : For example, cyclization of substituted indole precursors with pyridine derivatives under reflux conditions using ethanol as a solvent .

- Catalytic systems : Copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C have been used for analogous compounds, yielding ~17.9% after chromatographic purification .

- Optimization strategies : Adjusting stoichiometry, temperature, and catalyst loading can improve yields. For example, preparative TLC with cyclohexane/CH₂Cl₂ (65:35) enhances purity .

Q. How is structural characterization of this compound performed, and what spectroscopic techniques are critical?